molecular formula C20H40O3 B8262225 11-Octadecen-1-ol, acetate, (E)-

11-Octadecen-1-ol, acetate, (E)-

Cat. No.: B8262225
M. Wt: 328.5 g/mol
InChI Key: UGQGSRZYPVNLGU-USRGLUTNSA-N
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Description

11-Octadecen-1-ol, acetate, (E)-, also known as (E)-11-Octadecen-1-ol acetate, is an ester compound with the molecular formula C20H38O2. It is a derivative of 11-Octadecen-1-ol, where the hydroxyl group is replaced by an acetate group. This compound is commonly used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Octadecen-1-ol, acetate, (E)- can be synthesized through the esterification of 11-Octadecen-1-ol with acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 11-Octadecen-1-ol, acetate, (E)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

11-Octadecen-1-ol, acetate, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Octadecen-1-ol, acetate, (E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Octadecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and modulating cellular responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Octadecen-1-ol, acetate, (E)- is unique due to its trans configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different physical properties and interactions compared to its cis isomer and other similar compounds .

Properties

IUPAC Name

acetic acid;(E)-octadec-11-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,3,4)/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQGSRZYPVNLGU-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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